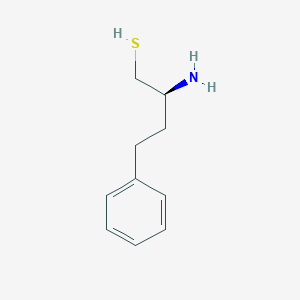

![molecular formula C22H26N4O4 B10837477 (2S,3S)-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]-3-N-(2-pyridin-2-ylethyl)oxirane-2,3-dicarboxamide](/img/structure/B10837477.png)

(2S,3S)-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]-3-N-(2-pyridin-2-ylethyl)oxirane-2,3-dicarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CLIK-148 is a small molecule inhibitor specifically designed to target cathepsin L, a cysteine protease enzyme. Cathepsin L plays a crucial role in various physiological and pathological processes, including protein degradation, antigen presentation, and tissue remodeling. CLIK-148 has been extensively studied for its potential therapeutic applications, particularly in the treatment of diseases such as cancer, osteoporosis, and diabetes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of CLIK-148 involves the preparation of a thiol ester containing a diacyl hydrazine functionality and one stereogenic center. The most active form of CLIK-148 is the S-enantiomer, which has an IC50 value of 56 nM . The synthetic route typically includes the following steps:

- Formation of the diacyl hydrazine intermediate.

- Introduction of the thiol ester functionality.

- Resolution of the stereogenic center to obtain the S-enantiomer.

Industrial Production Methods

Industrial production of CLIK-148 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-purity starting materials.

- Optimization of reaction conditions such as temperature, solvent, and catalysts.

- Purification steps including crystallization and chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

CLIK-148 undergoes several types of chemical reactions, including:

Oxidation: CLIK-148 can be oxidized to form disulfide bonds.

Reduction: Reduction reactions can break disulfide bonds to regenerate the thiol group.

Substitution: Nucleophilic substitution reactions can occur at the thiol ester functionality.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Disulfide-linked dimers.

Reduction: Free thiol groups.

Substitution: Substituted thiol esters.

Aplicaciones Científicas De Investigación

CLIK-148 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of cathepsin L and its role in various biochemical pathways.

Biology: Employed in cell culture studies to investigate the effects of cathepsin L inhibition on cellular processes such as apoptosis and autophagy.

Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as cancer, osteoporosis, and diabetes.

Industry: Utilized in the development of new drugs targeting cathepsin L and related proteases.

Mecanismo De Acción

CLIK-148 exerts its effects by specifically binding to the active site of cathepsin L, inhibiting its proteolytic activity. The binding involves critical hydrogen bonding and hydrophobic interactions with conserved residues in the catalytic binding site of the enzyme . This inhibition prevents the degradation of substrate proteins, thereby modulating various physiological and pathological processes.

Comparación Con Compuestos Similares

Similar Compounds

CLIK-195: Another cathepsin L inhibitor with a similar mechanism of action.

CA-074: A cathepsin B-specific inhibitor.

CLIK-060: A cathepsin S-specific inhibitor.

Uniqueness of CLIK-148

CLIK-148 is unique due to its high selectivity and potency for cathepsin L. It has been shown to be more effective than other inhibitors in certain applications, such as protecting against bone metastasis and enhancing glucose uptake in adipocytes . The S-enantiomer of CLIK-148 is particularly notable for its high biological activity compared to the R-enantiomer.

Propiedades

Fórmula molecular |

C22H26N4O4 |

|---|---|

Peso molecular |

410.5 g/mol |

Nombre IUPAC |

(2S,3S)-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]-3-N-(2-pyridin-2-ylethyl)oxirane-2,3-dicarboxamide |

InChI |

InChI=1S/C22H26N4O4/c1-26(2)22(29)17(14-15-8-4-3-5-9-15)25-21(28)19-18(30-19)20(27)24-13-11-16-10-6-7-12-23-16/h3-10,12,17-19H,11,13-14H2,1-2H3,(H,24,27)(H,25,28)/t17-,18-,19-/m0/s1 |

Clave InChI |

SXMRSAGDCJGMTG-FHWLQOOXSA-N |

SMILES isomérico |

CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2[C@H](O2)C(=O)NCCC3=CC=CC=N3 |

SMILES canónico |

CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C2C(O2)C(=O)NCCC3=CC=CC=N3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

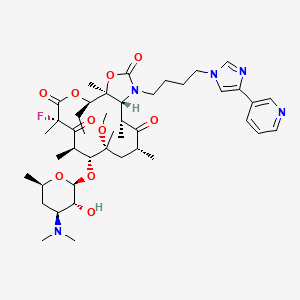

![(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10837394.png)

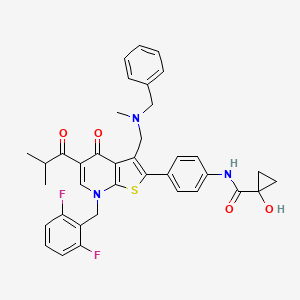

![Ethyl N-[4-[[(2R,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B10837396.png)

![disodium;2-[(2R,5S,8S,11R,14S,17R)-8-(carboxylatomethyl)-17-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-11-thiophen-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetate](/img/structure/B10837414.png)

![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(1H-pyrazol-4-ylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10837426.png)

![[5-(Aminomethyl)-6-(2,2-Dimethylpropyl)-2-Ethyl-4-(4-Methylphenyl)pyridin-3-Yl]acetic Acid](/img/structure/B10837449.png)

![8-[(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-4-yl]-3-methyl-7-(3-methylbut-2-enyl)-2-methylidene-1-phenacylpurin-6-one](/img/structure/B10837450.png)

![[(1S,24E)-1-hydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-18-yl] 2-(dimethylamino)acetate;methanesulfonic acid](/img/structure/B10837454.png)

![[(2R,3S,4R,5R,6S)-5-[[(2S)-2-acetamido-3-methyl-3-nitrososulfanylbutanoyl]amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B10837455.png)

![[1,5]Thiazocan-(4E)-ylideneamine](/img/structure/B10837456.png)

![18-[7-methoxy-8-methyl-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]quinolin-4-yl]oxy-13-methyl-N-(1-methylcyclopropyl)sulfonyl-2,14-dioxo-3,13,15-triazatricyclo[13.4.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B10837457.png)

![(5S)-4-(4-fluorophenyl)-3-[(S)-fluoro-[4-(trifluoromethyl)phenyl]methyl]-2-propan-2-ylspiro[6,8-dihydro-5H-quinoline-7,1'-cyclobutane]-5-ol](/img/structure/B10837466.png)